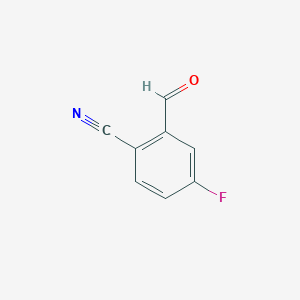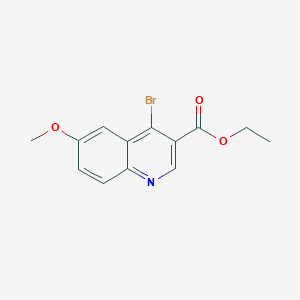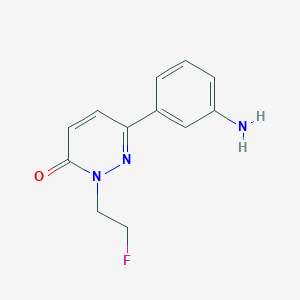![molecular formula C14H23NO2 B1532156 N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine CAS No. 1040692-50-9](/img/structure/B1532156.png)
N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine
Übersicht
Beschreibung
“N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine” is a chemical compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 . It is provided by various suppliers for research purposes .
Physical And Chemical Properties Analysis
“N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine” has a molecular weight of 237.34 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen
Renewable Thermosetting Resins :Research has explored the development of renewable thermosetting resins derived from bisphenols, such as the synthesis of a renewable bisphenol through a Ru-catalyzed olefin metathesis coupling reaction of eugenol followed by hydrogenation. These resins exhibit high thermal stability and low water uptake, suggesting potential applications in maritime environments and highlighting the feasibility of creating high-performance materials from sustainable sources (Harvey et al., 2014).
Antiulcer Agents :Another study focused on the synthesis and gastric acid antisecretory activity of compounds structurally similar to N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine. This research identified compounds with potent antisecretory activity, which could lead to the development of new treatments for conditions like ulcers (Ueda et al., 1991).
Analytical Profiles of Psychoactive Compounds :Studies on psychoactive arylcyclohexylamines, which share structural motifs with N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine, have provided insights into their characterization and potential effects. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (HPLC) have been developed for the determination of these compounds in biological matrices, contributing to forensic science and toxicology (De Paoli et al., 2013).
Bioactive Constituents from Natural Sources :The isolation of bioactive constituents from natural sources, such as Jolyna laminarioides, has led to the discovery of compounds with inhibitory activity against chymotrypsin and antibacterial properties. This research emphasizes the potential of natural products as sources for new bioactive compounds (Atta-ur-rahman et al., 1997).
Thermal Stability of Renewable Cyanate Ester Resins :The impact of methoxy groups on the properties and thermal stability of renewable cyanate ester resins has been evaluated, demonstrating that these groups can significantly influence the physical properties and performance of derived polymers. Such studies are crucial for the development of new materials with tailored properties for specific applications (Harvey et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenoxy)propyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-11(2)15-10-12(3)17-14-9-7-6-8-13(14)16-4/h6-9,11-12,15H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVGEGCKQVFECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(C)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1532073.png)
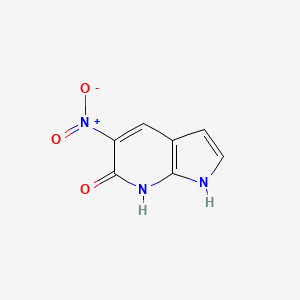
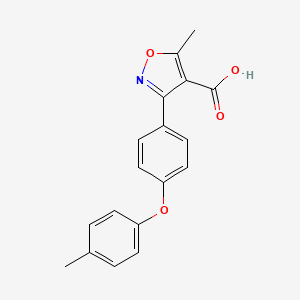
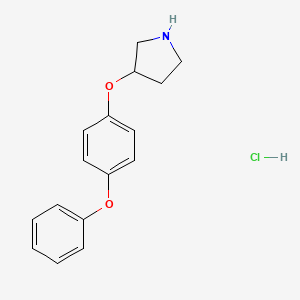
![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)
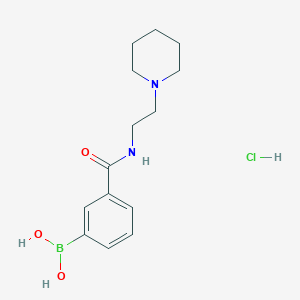
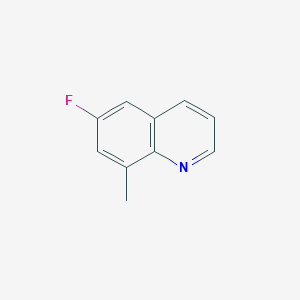
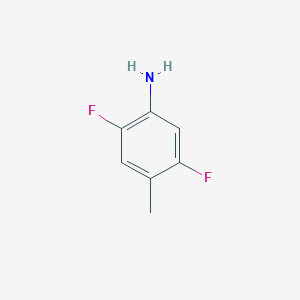
![N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1532088.png)
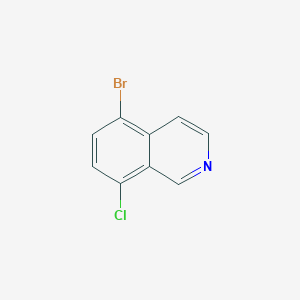
![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)
